4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide
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Overview
Description
4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is a complex organic compound that features a triazole ring, a piperidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.
Incorporation of the Thiophene Moiety: The thiophene group can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the triazole ring, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as antimicrobial, antifungal, or anticancer activities, which can be explored through various biological assays.
Medicine
In medicinal chemistry, the compound can be investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new drugs for treating various diseases.
Industry
The compound’s structural features make it suitable for applications in material science, such as the development of new polymers, coatings, or electronic materials.
Mechanism of Action
The mechanism of action of 4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[(phenyl)methyl]piperidine-1-carboxamide
- **4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[(furan-2-yl)methyl]piperidine-1-carboxamide
Uniqueness
The presence of the thiophene moiety in 4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide distinguishes it from similar compounds. Thiophene imparts unique electronic and steric properties, which can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-3-22-16(20-23(18(22)25)10-11-26-2)14-6-8-21(9-7-14)17(24)19-13-15-5-4-12-27-15/h4-5,12,14H,3,6-11,13H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHXCPNYZZMEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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